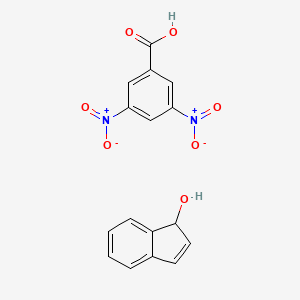
3,5-dinitrobenzoic acid;1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;1H-inden-1-ol is a compound that combines the properties of two distinct chemical entities: 3,5-dinitrobenzoic acid and 1H-inden-1-ol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in the identification of alcohol components in esters . 1H-inden-1-ol, on the other hand, is a derivative of indene, a bicyclic hydrocarbon, and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% .
1H-inden-1-ol can be synthesized through various methods, including the reduction of indanone or the hydrolysis of indene derivatives. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes, where benzoic acid is treated with a mixture of nitric and sulfuric acids under controlled conditions to ensure safety and high yield. The resulting product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas and a catalyst.
Substitution: Replacement of functional groups on the aromatic ring with other groups, such as halogens or alkyl groups.
1H-inden-1-ol can undergo:
Oxidation: Conversion to indanone or other oxidized derivatives.
Reduction: Formation of indane derivatives.
Substitution: Introduction of various substituents on the indene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid for 3,5-dinitrobenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) for both compounds.
Oxidation: Potassium permanganate or chromium trioxide for 1H-inden-1-ol.
Major Products Formed
3,5-Dinitrobenzoic acid: Aminobenzoic acids, halogenated benzoic acids.
1H-inden-1-ol: Indanone, indane derivatives.
Scientific Research Applications
3,5-Dinitrobenzoic acid is used in:
Chemistry: Identification of alcohol components in esters.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition.
1H-inden-1-ol is used in:
Organic Synthesis: Intermediate in the production of various chemicals.
Pharmaceuticals: Synthesis of drug intermediates.
Materials Science: Production of polymers and resins.
Mechanism of Action
The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to form derivatives with alcohols and amines, which can be identified by their melting points . The nitro groups enhance the acidity of the compound, making it more reactive in various chemical processes.
1H-inden-1-ol acts as an intermediate in organic synthesis, participating in various reactions due to its reactive hydroxyl group and the stability of the indene ring structure.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Used similarly in the identification of organic substances but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrated benzoic acid with different reactivity and applications.
Uniqueness
3,5-Dinitrobenzoic acid is unique due to its higher melting points for derivatives, making it preferable for certain analytical applications . 1H-inden-1-ol’s unique structure allows it to participate in a wide range of organic reactions, making it a valuable intermediate in chemical synthesis.
Properties
CAS No. |
53820-88-5 |
|---|---|
Molecular Formula |
C16H12N2O7 |
Molecular Weight |
344.27 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;1H-inden-1-ol |
InChI |
InChI=1S/C9H8O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6,9-10H;1-3H,(H,10,11) |
InChI Key |
MGHZHDMMOLXSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

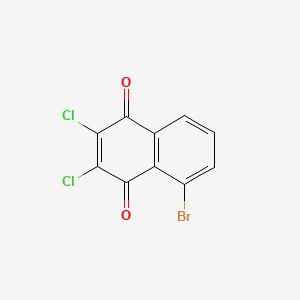
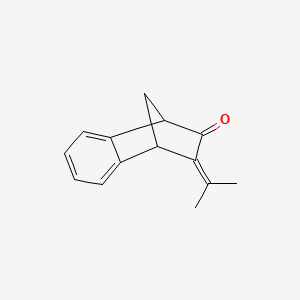
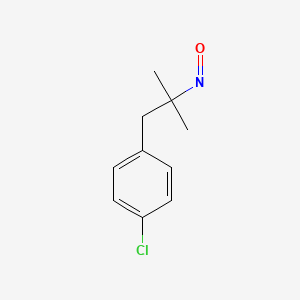
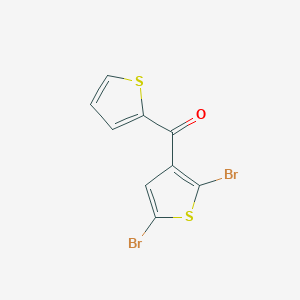
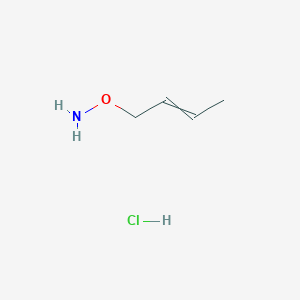
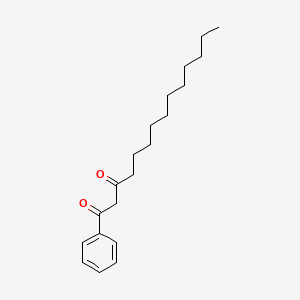
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
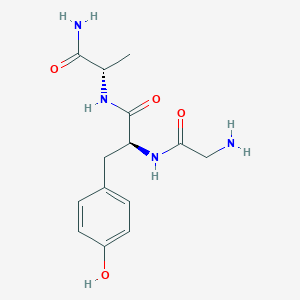
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
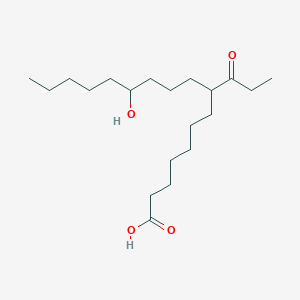
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
